9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine
Description
9-Cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine is a trisubstituted purine derivative featuring a cyclopropyl group at the N9 position and a 3,4-difluorophenyl substituent at the C6 amine. Its synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions, as seen in structurally related compounds (e.g., 2-chloro-9-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-9H-purin-6-amine (3c), synthesized with a 77% yield via SNAr) . The cyclopropyl group enhances metabolic stability compared to bulkier alkyl substituents, while the 3,4-difluorophenyl moiety may improve target binding through electronegative and steric effects.
Properties
IUPAC Name |
9-cyclopropyl-N-(3,4-difluorophenyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N5/c15-10-4-1-8(5-11(10)16)20-13-12-14(18-6-17-13)21(7-19-12)9-2-3-9/h1,4-7,9H,2-3H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOJBBPTKLWJAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Attachment of the 3,4-Difluorophenyl Group: The 3,4-difluorophenyl group can be attached through a nucleophilic substitution reaction, typically using a halogenated precursor and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated precursors and bases like sodium hydride or potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purine derivatives, while substitution reactions can introduce various functional groups to the purine ring.
Scientific Research Applications
Inhibition of Bcr-Abl Kinase
One of the primary applications of 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine is its role as an inhibitor of the Bcr-Abl tyrosine kinase. This kinase is a key target in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), particularly in cases with the T315I mutation that confers resistance to first-line therapies like imatinib.
Case Study: Inhibition Assays
In a study conducted by researchers investigating new inhibitors of Bcr-Abl, this compound demonstrated significant inhibitory activity with an IC₅₀ value ranging from 0.040 to 0.090 μM against both wild-type and mutant forms of Bcr-Abl. The compound exhibited selectivity towards Bcr-Abl over other kinases such as BTK and CDK-2, indicating its potential for targeted therapy in resistant leukemia cases .
Cytotoxicity Against Cancer Cell Lines
The compound has also been evaluated for its cytotoxic effects on various leukemia cell lines. It was found to induce apoptosis in TKI-sensitive and TKI-resistant cell lines, highlighting its therapeutic potential in overcoming drug resistance.
Table: Cytotoxicity Results
| Cell Line | IC₅₀ (μM) | Sensitivity Type |
|---|---|---|
| K562 (CML) | 0.045 | TKI-sensitive |
| KCL22 (CML T315I) | 0.075 | TKI-resistant |
| Jurkat (ALL) | 0.050 | TKI-sensitive |
Structure-Activity Relationship (SAR) Studies
In silico studies have been conducted to explore the structure-activity relationships of various purine derivatives. The presence of the cyclopropyl group at the N-9 position was found to be optimal for binding affinity to the Bcr-Abl active site, suggesting modifications at this position could enhance potency and selectivity .
Mechanism of Action
The mechanism of action of 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Key Research Findings
Fluorine Substitution: 3,4-Difluorophenyl derivatives exhibit superior target binding compared to mono- or non-fluorinated analogs due to optimized halogen bonding and reduced metabolic degradation .
N9 Substituent Impact : Cyclopropyl at N9 balances metabolic stability and steric effects, outperforming ethyl/isopropyl in preclinical models .
Yield Optimization : Microwave-assisted synthesis (e.g., 32, 90% yield) offers a scalable route for purine analogs, though cyclopropylamine reactions may require lower temperatures to prevent decomposition .
Biological Activity
9-Cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine is a synthetic compound belonging to the purine class of molecules. Its structural characteristics suggest potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Purine Core : The purine structure is synthesized through condensation reactions involving formamide derivatives and amines.
- Introduction of the Cyclopropyl Group : This is achieved via cyclopropanation reactions using reagents such as diazomethane.
- Attachment of the Difluorophenyl Group : This group is introduced through nucleophilic aromatic substitution with 3,4-difluorobenzene derivatives.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.
The compound may exert its effects through several mechanisms:
- Enzyme Inhibition : It can inhibit specific enzymes involved in purine metabolism, potentially affecting cellular processes related to DNA/RNA synthesis.
- Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways critical for various physiological responses.
- DNA/RNA Interactions : There is potential for incorporation into nucleic acids, which could impact replication and transcription processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of related purine derivatives, providing insights into the potential effects of this compound:
- Inhibition of Bcr-Abl Kinase :
- Adenosine Receptor Agonism :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
